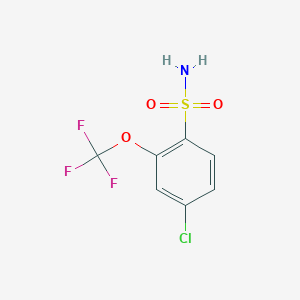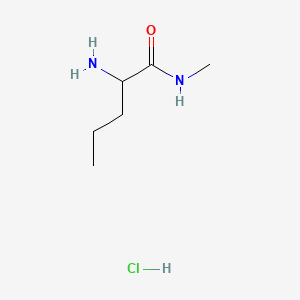
2-amino-N-methylpentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 2-amino-N-methylpentanamide hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-amino-N-methylpentanamide with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, such as inert atmosphere and room temperature, to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.
Analyse Des Réactions Chimiques
2-amino-N-methylpentanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides, while reduction reactions may produce amines .
Applications De Recherche Scientifique
2-amino-N-methylpentanamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential therapeutic effects and biological activity. The compound’s unique properties make it valuable in industrial research, particularly in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C6H15ClN2O |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
2-amino-N-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4-5(7)6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |
Clé InChI |
VQDMBRTZOPKSOT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
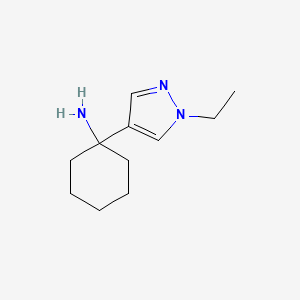
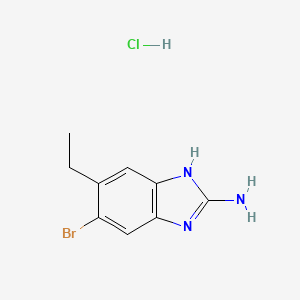
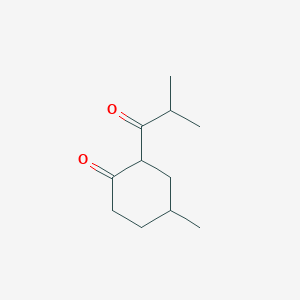
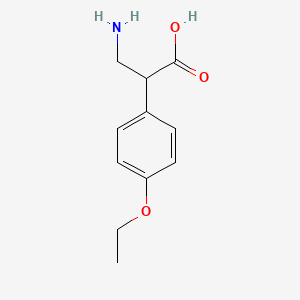
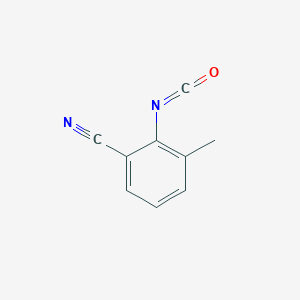
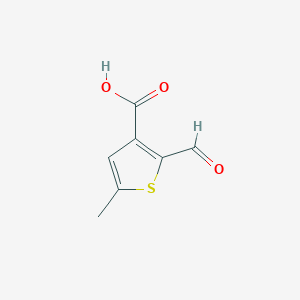
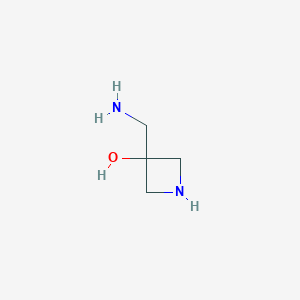
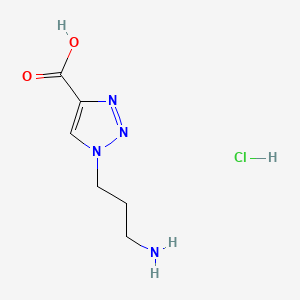
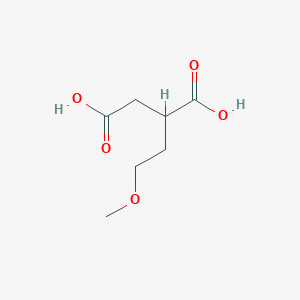
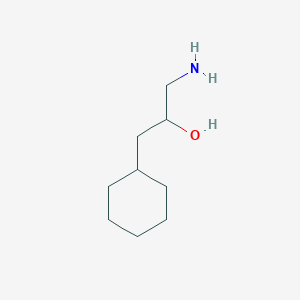
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
